molecular formula C15H17N3O3 B4368470 3-[(mesitylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

3-[(mesitylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4368470
M. Wt: 287.31 g/mol
InChI Key: ZXCSARUJJBDSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(mesitylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its various applications in research. This compound is commonly referred to as MCP and has been synthesized in recent years to facilitate scientific research in various fields.

Mechanism of Action

The mechanism of action of MCP involves the inhibition of COX-2 and MMPs. MCP binds to the active site of these enzymes and prevents their activity. This results in a decrease in the production of prostaglandins and MMPs, leading to a reduction in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
MCP has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. MCP has also been found to reduce the growth and invasion of cancer cells in vitro and in vivo. Additionally, MCP has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

MCP has several advantages for lab experiments. It is a stable and reliable compound that can be synthesized in high yields and purity. MCP is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of MCP is that it may not be effective in inhibiting all forms of COX-2 and MMPs. Additionally, MCP may have off-target effects on other enzymes and proteins, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on MCP. One direction is to investigate the potential use of MCP as a therapeutic agent for various inflammatory and cancer-related diseases. Another direction is to explore the structure-activity relationship of MCP and its derivatives to optimize its potency and selectivity. Additionally, further research is needed to understand the off-target effects of MCP and its potential toxicity in vivo.

Scientific Research Applications

MCP has been used in various scientific research applications due to its ability to inhibit certain enzymes and proteins. It has been found to be effective in inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. MCP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.

properties

IUPAC Name

1-methyl-3-[(2,4,6-trimethylphenyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-5-9(2)12(10(3)6-8)16-14(19)13-11(15(20)21)7-18(4)17-13/h5-7H,1-4H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCSARUJJBDSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=C2C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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